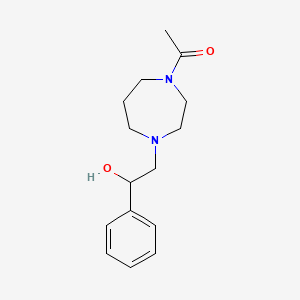
2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, AldrichCPR
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, also known as AldrichCPR, is a chemical compound that has been widely used in scientific research. It is a member of the family of diazepanes, which are heterocyclic organic compounds that contain a seven-membered ring with two nitrogen atoms. AldrichCPR has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, biochemistry, and neuroscience.
作用机制
The mechanism of action of 2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, AldrichCPR is not fully understood, but it is believed to act as a positive allosteric modulator of GABA receptors. GABA is the main inhibitory neurotransmitter in the central nervous system, and its receptors are the target of many drugs used to treat anxiety and other neurological disorders. By enhancing the activity of GABA receptors, 2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, AldrichCPR can increase the inhibitory tone in the brain, leading to anxiolytic and sedative effects.
Biochemical and physiological effects:
2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, AldrichCPR has been shown to have various biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant effects. It has also been shown to have muscle relaxant properties and to lower blood pressure. These effects are thought to be mediated through its action on GABA receptors in the central nervous system and other tissues.
实验室实验的优点和局限性
2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, AldrichCPR has several advantages as a tool for scientific research, including its high purity and well-established synthesis method. It is also relatively stable and has a long shelf life, making it easy to store and transport. However, there are also some limitations to its use in lab experiments. For example, it has a relatively low potency compared to other GABA receptor ligands, which can make it difficult to achieve consistent results. It also has a short half-life in vivo, which can limit its usefulness in studying long-term effects.
未来方向
There are many potential future directions for research on 2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, AldrichCPR and related compounds. One area of interest is the development of more potent and selective GABA receptor ligands for the treatment of anxiety and other neurological disorders. Another area of interest is the investigation of the biochemical and physiological effects of 2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, AldrichCPR in different tissues and disease states. Finally, there is also potential for the use of 2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, AldrichCPR as a tool for the development of new drugs and therapies for a variety of conditions.
合成方法
The synthesis of 2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, AldrichCPR involves the reaction of 1-phenylethanol with acetyl chloride and sodium azide in the presence of a catalyst. The resulting compound is then reduced with sodium borohydride to yield the final product. This method has been well-established in the literature and has been used to produce 2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, AldrichCPR in high yield and purity.
科学研究应用
2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, AldrichCPR has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and immune system. It has been shown to have anxiolytic and sedative effects, and has been used to investigate the mechanisms of action of benzodiazepines and other psychoactive compounds. 2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, AldrichCPR has also been used as a ligand for GABA receptors, which are important targets for the development of new drugs for the treatment of anxiety and other neurological disorders.
属性
IUPAC Name |
1-[4-(2-hydroxy-2-phenylethyl)-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-13(18)17-9-5-8-16(10-11-17)12-15(19)14-6-3-2-4-7-14/h2-4,6-7,15,19H,5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXDXNKNKOANAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)CC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, AldrichCPR | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-1-methylpiperidin-2-one](/img/structure/B6647126.png)

![[(E)-[3-(difluoromethyl)phenyl]methylideneamino]urea](/img/structure/B6647142.png)

![4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-ylsulfonyl)butanoic acid](/img/structure/B6647173.png)
![5-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-nitrobenzonitrile](/img/structure/B6647179.png)


![N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-2,2-dimethyloxan-4-amine](/img/structure/B6647192.png)


![3-[1-(4-Chlorophenyl)ethyl]-1,1-dimethylurea](/img/structure/B6647216.png)

![N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-1-(furan-2-yl)methanamine](/img/structure/B6647235.png)